molecular formula C18H17NO4S B14146810 3-Hydroxy-4-(methanesulfonyl)-5-(4-methylphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one CAS No. 5802-06-2

3-Hydroxy-4-(methanesulfonyl)-5-(4-methylphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14146810
CAS No.: 5802-06-2
M. Wt: 343.4 g/mol
InChI Key: HZWWJFMIPTVGNF-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(methanesulfonyl)-5-(4-methylphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolone ring, a methanesulfonyl group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(methanesulfonyl)-5-(4-methylphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolone ring.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions using reagents such as methanesulfonyl chloride.

    Aromatic Substitution: The aromatic substituents are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-(methanesulfonyl)-5-(4-methylphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Hydroxy-4-(methanesulfonyl)-5-(4-methylphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(methanesulfonyl)-5-(4-methylphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to produce physiological effects.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenylboronic Acid: Shares the 4-methylphenyl group but differs in its boronic acid functionality.

    3-Hydroxy-4-[(4-methylphenyl)azo]-2-naphthalenecarboxylic Acid: Contains a similar hydroxy and methylphenyl group but has an azo and naphthalenecarboxylic acid structure.

Uniqueness

3-Hydroxy-4-(methanesulfonyl)-5-(4-methylphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of a pyrrolone ring with a methanesulfonyl group and multiple aromatic substituents

Properties

CAS No.

5802-06-2

Molecular Formula

C18H17NO4S

Molecular Weight

343.4 g/mol

IUPAC Name

4-hydroxy-2-(4-methylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C18H17NO4S/c1-12-8-10-13(11-9-12)15-17(24(2,22)23)16(20)18(21)19(15)14-6-4-3-5-7-14/h3-11,15,20H,1-2H3

InChI Key

HZWWJFMIPTVGNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=CC=C3)O)S(=O)(=O)C

Origin of Product

United States

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